molecular formula C16H23ClN4O3 B13569806 tert-butyl3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate

tert-butyl3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate

Cat. No.: B13569806
M. Wt: 354.8 g/mol
InChI Key: YWXPIMOGZBFUQE-UHFFFAOYSA-N
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Description

tert-butyl 3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring, a pyrimidine moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a chloropyrimidine derivative reacts with an amine group on the pyrrolidine ring.

    N-Methylation: The formamido group is introduced through N-methylation reactions, often using methylating agents like methyl iodide.

    Esterification: The tert-butyl ester group is added through esterification reactions, typically using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The chloropyrimidine moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of pyrimidine derivatives with biological targets. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Pyrimidine derivatives are known for their activity against various diseases, including cancer and infectious diseases. This compound could serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, tert-butyl 3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
  • tert-butyl 3-(((2-chloropyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate
  • tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate

Uniqueness

The uniqueness of tert-butyl 3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a balance between stability and reactivity, making it a versatile compound in both research and industrial settings.

Properties

Molecular Formula

C16H23ClN4O3

Molecular Weight

354.8 g/mol

IUPAC Name

tert-butyl 3-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23ClN4O3/c1-16(2,3)24-15(23)21-6-5-11(10-21)9-20(4)13(22)12-7-18-14(17)19-8-12/h7-8,11H,5-6,9-10H2,1-4H3

InChI Key

YWXPIMOGZBFUQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C(=O)C2=CN=C(N=C2)Cl

Origin of Product

United States

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